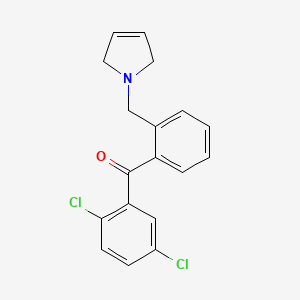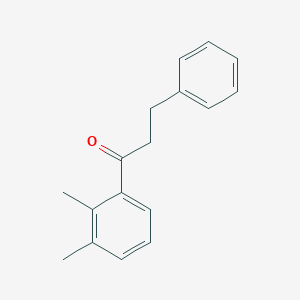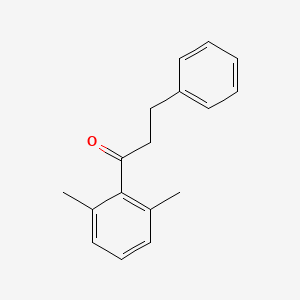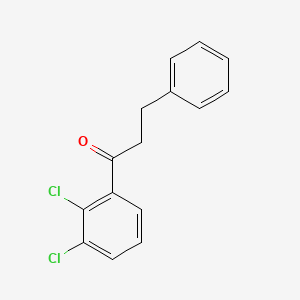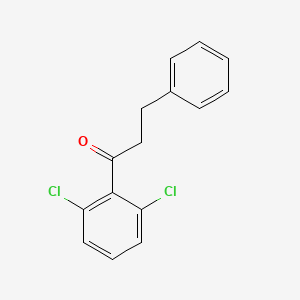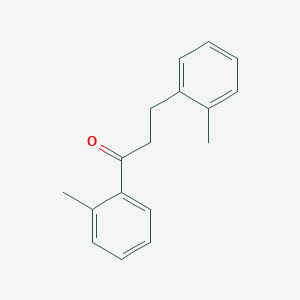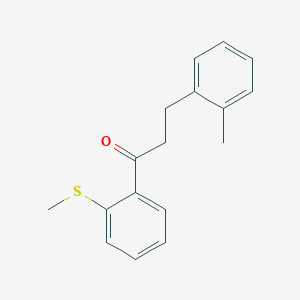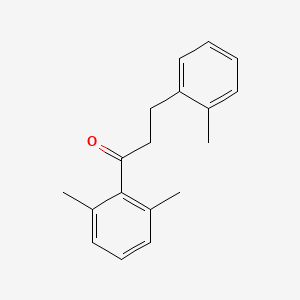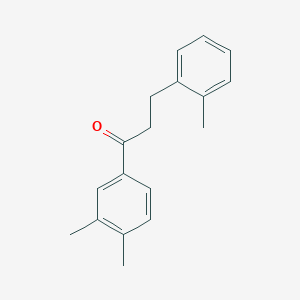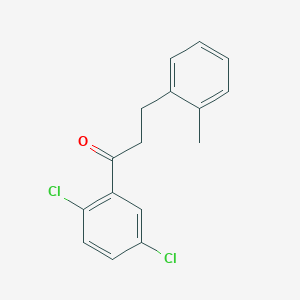
2',6'-Dimethyl-3-(4-fluorophenyl)propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,6’-Dimethyl-3-(4-fluorophenyl)propiophenone is a chemical compound with the molecular formula C17H17FO . It is a specialized chemical that is not widely available .
Physical And Chemical Properties Analysis
2’,6’-Dimethyl-3-(4-fluorophenyl)propiophenone has a molecular weight of 256.31 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Polymorphs and Solvates in Crystal Engineering
- The study by Nath & Baruah (2013) explores polymorphs and solvates of bis-phenols, closely related to the compound of interest. They discuss different crystal densities and self-assembly through various interactions, highlighting the importance of such compounds in crystal engineering.
Structural Studies for Nonlinear Optics
- Research by Boese et al. (2002) details the crystal structures and packing of compounds including 2,4,6-tris(4-fluorophenoxy)-1,3,5-triazine, which are investigated for their potential in octupolar nonlinear optical (NLO) materials. This demonstrates the relevance of such fluorine-substituted compounds in the field of optics.
Applications in Fluorescence and Thermal Stability
- The paper by Baek & Harris (2005) discusses the synthesis of phenylquinoxaline oligomers containing fluorophenyl groups. These oligomers exhibit high fluorescence and thermal stability, suggesting potential applications in materials science.
Polymer Science and High Glass-Transition Temperature
- Huang et al. (2007) synthesized novel arylene ether polymers with high glass-transition temperatures, including fluorophenyl groups. These polymers are noted for their excellent thermal stability and solubility in organic solvents, indicating their utility in advanced polymer applications.
Development of Fluoroionophores
- In the field of analytical chemistry, Hong et al. (2012) developed fluoroionophores based on diamine-salicylaldehyde derivatives. These compounds, including fluorophenyl groups, showed potential in metal recognition and fluorescence methods.
Crystal Structure Analysis
- Nagaraju et al. (2018) focused on the crystal structure of a compound containing a fluorophenyl group. Their work contributes to understanding the structural aspects of such compounds, which is vital in material and pharmaceutical sciences.
Sensing Applications
- The study by Rong (2009) highlights the synthesis of a new material sensitive to toxic organophosphate vapor, incorporating a fluorophenyl group. This research underscores the potential of such compounds in developing sensors for environmental monitoring.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(4-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO/c1-12-4-3-5-13(2)17(12)16(19)11-8-14-6-9-15(18)10-7-14/h3-7,9-10H,8,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFBYVODKONIJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)CCC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644581 |
Source


|
| Record name | 1-(2,6-Dimethylphenyl)-3-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898768-34-8 |
Source


|
| Record name | 1-Propanone, 1-(2,6-dimethylphenyl)-3-(4-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,6-Dimethylphenyl)-3-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

